4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide
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Description
4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
Adhami et al. (2012) detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its coordination with Ni and Pd complexes. This study illustrates the potential for creating metal complexes with benzamide derivatives, which could be relevant for catalysis or material science applications (Adhami et al., 2012).
Antiviral and Antimicrobial Activities
Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the avian influenza virus (H5N1). This suggests that benzamide derivatives can be potent antiviral agents, potentially opening research avenues into their use against various viral infections (Hebishy et al., 2020).
Mange et al. (2013) synthesized a series of novel 1,2,4-triazole derivatives from benzamides, which were evaluated for their antimicrobial activities. The synthesis pathway and biological activities highlight the potential pharmaceutical applications of benzamide derivatives in developing new antibacterial and antifungal agents (Mange et al., 2013).
Potential for Drug Development
Zhou et al. (2008) described the discovery of a novel histone deacetylase inhibitor with a benzamide component, showcasing its antitumor activity. This study underscores the therapeutic potential of benzamide derivatives in cancer treatment and the broader field of epigenetic modulation (Zhou et al., 2008).
Properties
IUPAC Name |
4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-3-2-8-22-15(10)20-16(21-17(22)25)26-9-13(23)19-12-6-4-11(5-7-12)14(18)24/h2-8H,9H2,1H3,(H2,18,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPRXNWDUIYIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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